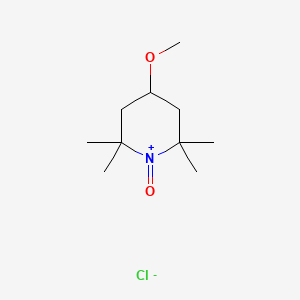![molecular formula C13H14N2O3 B14338403 3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid CAS No. 104904-55-4](/img/structure/B14338403.png)
3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a hydrazone derivative of cyclohexanone This compound is characterized by its unique structure, which includes a carboxylic acid group, an aromatic ring, and a hydrazone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid typically involves the reaction of 3-hydrazinobenzoic acid with cyclohexanone. The reaction proceeds through the formation of a hydrazone linkage between the hydrazine group of 3-hydrazinobenzoic acid and the carbonyl group of cyclohexanone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the hydrazone bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazine and ketone.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) for nitration.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone and aromatic ring.
Reduction: Hydrazine and cyclohexanone derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets. The hydrazone linkage can participate in various biochemical pathways, potentially inhibiting or modulating enzyme activity. The aromatic ring and carboxylic acid group may also contribute to its binding affinity and specificity towards certain proteins or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydrazinobenzoic acid: A precursor in the synthesis of 3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid.
Cyclohexanone: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
104904-55-4 |
|---|---|
Formule moléculaire |
C13H14N2O3 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
3-[2-(2-oxocyclohexylidene)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C13H14N2O3/c16-12-7-2-1-6-11(12)15-14-10-5-3-4-9(8-10)13(17)18/h3-5,8,14H,1-2,6-7H2,(H,17,18) |
Clé InChI |
DLJMDUUDAXCMLR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(=NNC2=CC=CC(=C2)C(=O)O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


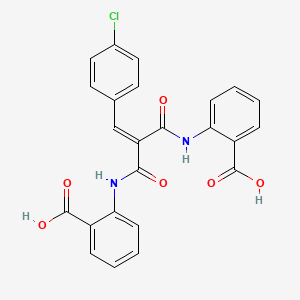
![{[(Butyltellanyl)methoxy]methyl}benzene](/img/structure/B14338331.png)
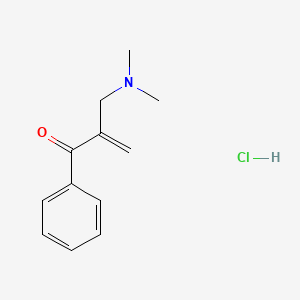
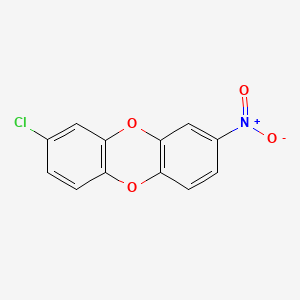
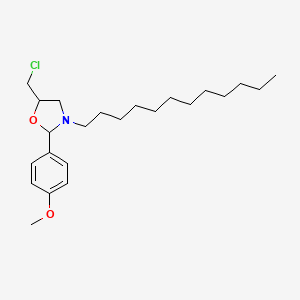
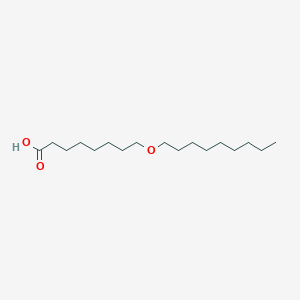
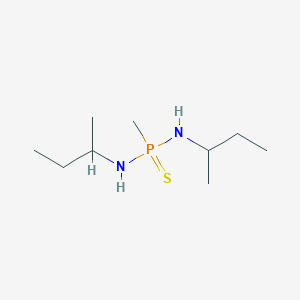
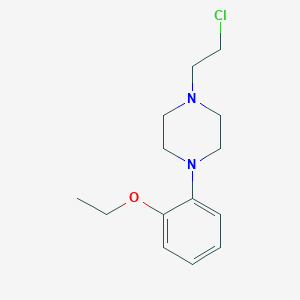

![4-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14338390.png)



